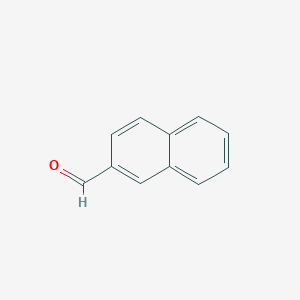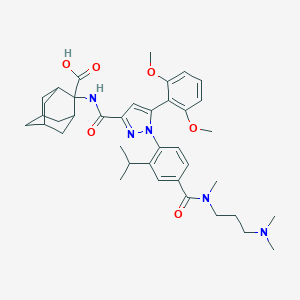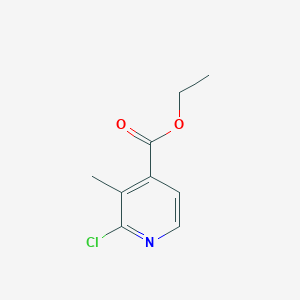
5-OctylL-Glutamate
Übersicht
Beschreibung
5-OctylL-Glutamate is a derivative of glutamic acid, where the carboxyl group is esterified with an octyl group. This compound is known for its cell-permeable properties, making it a valuable tool in biochemical research. It is often used to increase intracellular levels of glutamic acid, which plays a crucial role in various metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-OctylL-Glutamate can be synthesized through the esterification of L-glutamic acid with octanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts to enhance the efficiency of the esterification process. Enzymes such as lipases can be employed to catalyze the reaction under milder conditions, reducing the need for harsh chemicals and high temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
5-OctylL-Glutamate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding L-glutamic acid and octanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the octyl chain, leading to the formation of various oxidized derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the octyl chain.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group under appropriate conditions.
Major Products Formed
Hydrolysis: L-glutamic acid and octanol.
Oxidation: Various oxidized derivatives of the octyl chain.
Substitution: Compounds with substituted ester groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-OctylL-Glutamate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other glutamate derivatives and as a reagent in various chemical reactions.
Biology: The compound is employed to study the role of glutamic acid in cellular metabolism and neurotransmission.
Medicine: Research on this compound includes its potential use in drug delivery systems due to its cell-permeable properties.
Industry: It is used in the production of biodegradable polymers and other materials.
Wirkmechanismus
The primary mechanism of action of 5-OctylL-Glutamate involves its hydrolysis within the cell to release free glutamic acid. This increase in intracellular glutamic acid levels can influence various metabolic pathways, including the synthesis of proteins, nucleotides, and other essential biomolecules. The compound can also interact with glutamate receptors, affecting neurotransmission and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutamic Acid: The parent compound of 5-OctylL-Glutamate, involved in numerous metabolic pathways.
Poly-γ-Glutamic Acid: A polymer of glutamic acid used in drug delivery and biodegradable materials.
N-Acetyl-L-Glutamate: A derivative of glutamic acid involved in the urea cycle.
Uniqueness
This compound is unique due to its cell-permeable properties, which allow it to effectively increase intracellular levels of glutamic acid. This makes it a valuable tool in research applications where modulation of glutamic acid levels is required.
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-octoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h11H,2-10,14H2,1H3,(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDDOKSXLQWTOD-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Dimethyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B31180.png)




